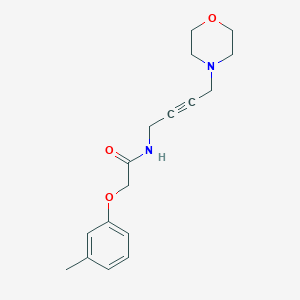

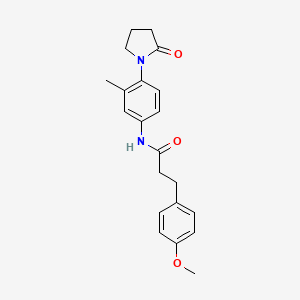

N1-(4-methylbenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

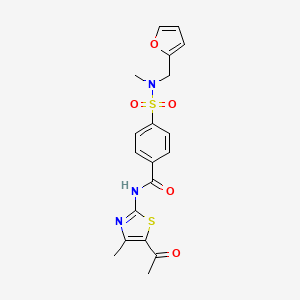

This compound is an organic molecule with multiple functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), a morpholino group (a six-membered ring containing oxygen and nitrogen), and an oxalamide group (a type of amide). These functional groups could potentially give the compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and morpholine) could impart stability to the molecule, while the oxalamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzyl group might undergo electrophilic aromatic substitution, while the amide could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Inhibition of Nucleoside Transport

Research has explored molecules structurally similar to N1-(4-methylbenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, such as derivatives of 4-nitrobenzylthioinosine (NBTI), for their potential to inhibit nucleoside transport proteins like ENT1. The modification of NBTI with substituted benzyl groups aims to decrease the compound's polarity, enhancing its oral absorption and CNS penetration capabilities. Certain substitutions on the benzyl group have shown to increase affinity for ENT1, suggesting these molecules' potential in modulating nucleoside transport with implications in various therapeutic areas (R. A. Tromp et al., 2004).

Decarboxylative Condensation for Amide Formation

Another research area involves the decarboxylative condensation of hydroxylamines and α-ketoacids to form amides, a fundamental reaction in organic synthesis. This method provides a pathway for creating a wide range of amide compounds, potentially including structures similar to the queried chemical. The process highlights the versatility of amide bond formation in synthesizing complex molecules for various scientific applications (Lei Ju et al., 2011).

Novel Insecticide Development

The development of flubendiamide, a novel class of insecticide, demonstrates the application of complex amide structures in pest management. Flubendiamide's unique chemical structure, which includes amide moieties, shows exceptional activity against lepidopterous pests. This research indicates the potential of chemically intricate amides, similar in complexity to N1-(4-methylbenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, in creating effective and targeted insecticidal agents (Masanori Tohnishi et al., 2005).

TRPV1 Antagonists for Pain Management

Research into TRPV1 antagonists, which includes the exploration of compounds with amide functional groups, underscores the importance of such structures in modulating pain pathways. The structural activity relationship studies of these compounds, including modifications to the amide portion, are crucial for optimizing their efficacy and specificity. This line of research exemplifies how detailed chemical modifications can fine-tune molecular interactions with biological targets (Wei Sun et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could be investigated for use in materials or chemical synthesis .

properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-18-8-10-19(11-9-18)16-25-23(28)22(27)24-12-5-13-26-14-15-29-21(17-26)20-6-3-2-4-7-20/h2-4,6-11,21H,5,12-17H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZQAMDOKXZQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methylbenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)

![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)